molecular formula C10H14ClN3O4S B6183469 N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride CAS No. 2039713-79-4

N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B6183469
CAS RN: 2039713-79-4
M. Wt: 307.8
InChI Key:
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza-Michael addition of NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride” would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids . They can also react with organometal reagents in the presence of copper catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, N-(Azetidin-3-yl)methanesulfonamide hydrochloride is a white to yellow solid with a molecular weight of 186.66, and it should be stored at room temperature .

Safety and Hazards

Azetidines can pose various safety hazards. For example, N-(Azetidin-3-yl)methanesulfonamide hydrochloride is classified as a warning under the GHS07 pictogram, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The study of azetidines is an active area of research, with potential applications in the synthesis of new pharmaceuticals and other biologically active compounds . Future research will likely continue to explore new synthesis methods, chemical reactions, and biological activities of azetidines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride involves the reaction of 2-nitrobenzenesulfonyl chloride with N-methylazetidine in the presence of a base to form the intermediate N-(azetidin-3-yl)-2-nitrobenzenesulfonamide. This intermediate is then reacted with hydrochloric acid to form the final product, N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride.", "Starting Materials": [ "2-nitrobenzenesulfonyl chloride", "N-methylazetidine", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-nitrobenzenesulfonyl chloride is added to a solution of N-methylazetidine in the presence of a base such as triethylamine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting N-(azetidin-3-yl)-2-nitrobenzenesulfonamide intermediate is isolated by filtration and washed with a suitable solvent such as diethyl ether.", "Step 4: The intermediate is then dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 5: The resulting N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS RN

2039713-79-4

Product Name

N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride

Molecular Formula

C10H14ClN3O4S

Molecular Weight

307.8

Purity

95

Origin of Product

United States

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